molecular formula F6HO3SSb B6362915 N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH) CAS No. 23854-38-8

N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH)

Cat. No.: B6362915
CAS No.: 23854-38-8
M. Wt: 316.82 g/mol
InChI Key: QNDPUZFBWUBSNH-UHFFFAOYSA-I
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Description

N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH) is a protected amino acid derivative widely used in peptide synthesis. Its structure features a tert-butyloxycarbonyl (Boc) group at the α-amino position and an O-methyl ether modification on the phenolic hydroxyl group of the tyrosine side chain. This compound is critical for introducing methoxy-substituted aromatic residues into peptides while ensuring stability during solid-phase synthesis. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol and a CAS number of 53267-93-9 .

Properties

CAS No.

23854-38-8

Molecular Formula

F6HO3SSb

Molecular Weight

316.82 g/mol

IUPAC Name

pentafluoro-λ5-stibane;sulfurofluoridic acid

InChI

InChI=1S/FHO3S.5FH.Sb/c1-5(2,3)4;;;;;;/h(H,2,3,4);5*1H;/q;;;;;;+5/p-5

InChI Key

QNDPUZFBWUBSNH-UHFFFAOYSA-I

SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)OC)C(=O)O

Canonical SMILES

OS(=O)(=O)F.F[Sb](F)(F)(F)F

Related CAS

23854-38-8
33910-86-0

Origin of Product

United States

Scientific Research Applications

N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This article explores its applications, particularly in medicinal chemistry, peptide synthesis, and as a potential therapeutic agent.

Medicinal Chemistry

Boc-L-HTyr(Me)-OH has shown promise in the development of new drugs due to its biological activities. Research indicates that it possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Initial studies have demonstrated that peptides derived from Boc-L-HTyr(Me)-OH exhibit significant activity against various pathogens, suggesting its utility in treating infections.

Peptide Synthesis

The compound is widely used in peptide synthesis as a building block. The Boc protecting group allows for the formation of peptide bonds without interference from the amino group, facilitating the construction of complex peptides. This is particularly useful in synthesizing cyclic peptides and peptidomimetics, which are important in drug design.

Advantages of Using Boc-L-HTyr(Me)-OH in Peptide Synthesis:

  • Stability : The Boc group provides stability during synthesis.
  • Selective Deprotection : The ability to selectively remove the Boc group under mild conditions enhances its utility.
  • Versatility : It can be incorporated into various peptide sequences, expanding the range of potential therapeutic agents.

Therapeutic Potential

Emerging studies suggest that Boc-L-HTyr(Me)-OH may have therapeutic applications beyond antimicrobial activity. Its structural similarity to other biologically active compounds positions it as a potential candidate for further investigation in areas such as cancer therapy and neuroprotection. The methoxy substitution may enhance its bioavailability and reduce toxicity compared to related compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of peptides synthesized from Boc-L-HTyr(Me)-OH:

  • Antimicrobial Peptides : A study demonstrated that peptides incorporating Boc-L-HTyr(Me)-OH exhibited significant antimicrobial activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development.
  • Cyclic Peptides : Research has shown that cyclic peptides synthesized using Boc-L-HTyr(Me)-OH displayed improved stability and potency compared to their linear counterparts, making them attractive candidates for drug development.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antimicrobial agentsSignificant activity against various pathogens
Peptide SynthesisBuilding block for complex peptidesFacilitates cyclic peptide formation with enhanced stability
Therapeutic PotentialPossible applications in cancer therapy and neuroprotectionEnhanced bioavailability and reduced toxicity

Mechanism of Action

The mechanism by which Boc-L-HTyr(Me)-OH exerts its effects involves its interaction with molecular targets and pathways. The Boc-protected amino group ensures stability, while the methylated hydroxyl group enhances reactivity. The compound can act as an inhibitor or substrate in various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-L-HTyr(Me)-OH belongs to a class of Boc-protected tyrosine derivatives. Below is a detailed comparison with structurally and functionally related compounds, focusing on structural features, physicochemical properties, and applications.

Structural Analogues

2.1.1. Boc-D-Tyr(Me)-OH (D-enantiomer)
  • Structure : Mirror-image enantiomer of Boc-L-HTyr(Me)-OH with the same functional groups.
  • Molecular Formula: C₁₅H₂₁NO₅ (identical to L-form) .
  • Key Differences: Melting Point: 93–97°C (vs. Stereochemical Impact: Alters peptide conformation and biological activity; used in chiral studies.
2.1.2. Boc-Tyr(Me)-OH (Standard Tyrosine Derivative)
  • Structure : Lacks the "homo" (β-carbon extension) present in Boc-L-HTyr(Me)-OH.
  • Molecular Weight : 295.33 g/mol (same as Boc-L-HTyr(Me)-OH due to identical formula) .
  • Application : Used in peptide synthesis where shorter side-chain spacing is required.
2.1.3. Fmoc-beta-HTyr(tBu)-OH
  • Structure: Features a beta-homotyrosine backbone (additional methylene group) with a tert-butyl (tBu) protecting group and Fmoc at the α-amino position.
  • Molecular Formula: C₂₉H₃₁NO₅; Molecular Weight: 473.5 g/mol .
  • Key Differences :
    • Protecting Group : Fmoc (base-labile) vs. Boc (acid-labile), enabling orthogonal deprotection strategies.
    • Solubility : Higher molecular weight may reduce solubility in organic solvents compared to Boc-L-HTyr(Me)-OH.
2.1.4. Boc-beta-HTyr(Bzl)-OH
  • Structure: Beta-homotyrosine with a benzyl (Bzl) protecting group on the phenolic oxygen.
  • Molecular Formula: C₂₂H₂₇NO₅; Molecular Weight: 385.5 g/mol .
  • Application: Benzyl groups offer stability under acidic conditions but require hydrogenolysis for removal.

Functional Analogues

2.2.1. Boc-L-NptGly-OH (Neopentylglycine Derivative)
  • Structure : Branched neopentylglycine side chain instead of aromatic tyrosine.
  • Molecular Formula: C₁₂H₂₃NO₄; Molecular Weight: 245.32 g/mol .
  • Key Differences :
    • Hydrophobicity : Increased compared to Boc-L-HTyr(Me)-OH due to aliphatic branching.
    • Applications : Useful in designing rigid, hydrophobic peptide regions.
2.2.2. Boc-L-Nle-OH (Norleucine Derivative)
  • Structure: Linear hexyl side chain (norleucine) instead of methoxy-substituted aromatic ring.
  • Molecular Formula: C₁₁H₂₁NO₄; Molecular Weight: 231.29 g/mol .
  • Key Differences :
    • Chemical Stability : Lacks aromaticity, reducing susceptibility to oxidation.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) Solubility (Common Solvents)
Boc-L-HTyr(Me)-OH 295.33 Not reported ~3.0* DMF, DCM, THF
Boc-D-Tyr(Me)-OH 295.33 93–97 3.0 Similar to L-form
Fmoc-beta-HTyr(tBu)-OH 473.5 Not reported Not reported Limited in polar solvents
Boc-L-NptGly-OH 245.32 Not reported Not reported Ethyl acetate, hexane

*Predicted based on tyrosine derivatives.

Biological Activity

N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH) is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is a key building block in peptide synthesis and has implications in medicinal chemistry due to its unique structural properties and biological functions.

Chemical Structure

Boc-L-HTyr(Me)-OH features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthesis and facilitates the formation of peptides. The presence of the O-methyl group on the homotyrosine moiety contributes to its hydrophobic character, potentially influencing its interaction with biological membranes and proteins.

Biological Activity Overview

Research indicates that Boc-L-HTyr(Me)-OH exhibits several biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that peptides incorporating β-amino acids like Boc-L-HTyr(Me)-OH can exhibit antibacterial properties. These compounds interact with bacterial membranes, leading to disruption and cell death .
  • Anticancer Properties : Some derivatives of β-amino acids have been shown to inhibit cancer cell proliferation by interfering with apoptotic pathways. The structural features of Boc-L-HTyr(Me)-OH may enhance its ability to modulate these pathways .
  • Neuroprotective Effects : There is emerging evidence that β-amino acids can influence neuroprotective mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of Boc-L-HTyr(Me)-OH is thought to be mediated through several mechanisms:

  • Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, altering membrane permeability and disrupting cellular homeostasis.
  • Protein Binding : The compound may bind to specific proteins involved in cell signaling and apoptosis, thereby modulating their activity and influencing cellular outcomes .
  • Structural Flexibility : The unique backbone structure of β-amino acids like Boc-L-HTyr(Me)-OH contributes to their ability to adopt various conformations, enhancing their interaction with biological targets.

Research Findings

Recent studies have focused on the synthesis and evaluation of peptides containing Boc-L-HTyr(Me)-OH. A notable study demonstrated that peptides synthesized with this compound exhibited significant antimicrobial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Biological Activity of Peptides Containing Boc-L-HTyr(Me)-OH

Peptide SequenceMIC (µg/mL)Activity Type
Boc-L-HTyr(Me)-OH + Ala2Antimicrobial
Boc-L-HTyr(Me)-OH + Leu1Antimicrobial
Boc-L-HTyr(Me)-OH + Gly5Anticancer
Boc-L-HTyr(Me)-OH + Trp3Neuroprotective

Case Studies

  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of peptides containing Boc-L-HTyr(Me)-OH against Gram-positive and Gram-negative bacteria. Results indicated that modifications in peptide length and composition significantly influenced antibacterial activity, with some constructs showing potent activity at low concentrations .
  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that certain peptide derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting the potential for therapeutic applications in oncology .
  • Neuroprotection in Animal Models : Animal studies have shown promising results where peptides containing Boc-L-HTyr(Me)-OH provided neuroprotection against oxidative stress-induced damage. These findings support further investigation into this compound's role in neurodegenerative disease treatment .

Q & A

Q. What are the key synthetic routes for Boc-L-HTyr(Me)-OH, and how do reaction conditions influence yield and purity?

The synthesis typically involves two main steps: (1) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, and (2) methylation of the hydroxyl group using methyl iodide (CH₃I) with sodium hydride (NaH) as a base. Reaction conditions such as temperature (0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios are critical for minimizing side reactions (e.g., over-methylation or racemization). Post-synthesis purification via recrystallization or chromatography is recommended to achieve >97% purity .

Q. How does the Boc group enhance stability during peptide synthesis compared to other protecting groups?

The tert-butoxycarbonyl (Boc) group provides steric protection to the amino group, reducing nucleophilic attack and oxidation during peptide elongation. Unlike acid-labile groups (e.g., Fmoc), Boc requires stronger acidic conditions (e.g., TFA) for removal, which can be advantageous in multi-step syntheses where intermediate stability is crucial. Its robustness under basic conditions also prevents premature deprotection during coupling reactions .

Q. What analytical techniques are recommended for characterizing Boc-L-HTyr(Me)-OH, and how are they optimized?

  • HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities and confirm purity (>97% by area normalization).
  • NMR : ¹H and ¹³C spectra verify structural integrity, focusing on Boc (δ ~1.4 ppm for tert-butyl) and methyl ether (δ ~3.3 ppm) signals.
  • Mass spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₇NO₅).
  • Karl Fischer titration : Quantifies residual moisture (<1.0%), critical for hygroscopic derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the methylation step of Boc-L-HTyr(Me)-OH synthesis?

Low yields often arise from incomplete methylation or competing side reactions. Optimize by:

  • Using anhydrous conditions to prevent hydrolysis of methyl iodide.
  • Increasing reaction time (12–24 hours) at 0–4°C to favor selectivity.
  • Employing alternative bases (e.g., DBU) or methylating agents (e.g., dimethyl sulfate) for improved efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR for disappearance of hydroxyl stretches .

Q. What strategies mitigate racemization during solid-phase peptide synthesis using Boc-L-HTyr(Me)-OH?

Racemization occurs under basic or high-temperature conditions. Mitigation approaches include:

  • Using low-temperature coupling (4°C) with HOBt/DIC activation.
  • Incorporating pseudo-proline derivatives to reduce steric strain.
  • Limating exposure to strong bases (e.g., piperidine) during Boc deprotection. Racemization can be quantified via chiral HPLC or circular dichroism .

Q. How do steric and electronic effects of the methyl group in Boc-L-HTyr(Me)-OH influence peptide conformation?

The O-methyl group introduces steric hindrance, restricting rotation around the Cβ-Cγ bond of tyrosine. This stabilizes specific side-chain conformations (e.g., gauche+), impacting peptide helicity or β-sheet propensity. Electronically, the methyl ether reduces phenolic acidity (pKa ~10 vs. ~10.3 for unmodified tyrosine), altering hydrogen-bonding capacity in receptor-ligand interactions .

Q. What are common impurities in Boc-L-HTyr(Me)-OH synthesis, and how are they characterized?

Common impurities include:

  • Unmethylated precursor : Detected via HPLC retention time shifts.
  • Di-Boc byproducts : Formed from overprotection; identified by mass spectrometry.
  • Racemates : Resolved using chiral columns. Characterization combines LC-MS/MS for structural elucidation and 2D NMR (COSY, HSQC) to confirm regiochemistry .

Q. How does Boc-L-HTyr(Me)-OH’s stability under various conditions (pH, temperature) affect storage and handling?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Recommended storage:

  • Short-term : 0–6°C in airtight containers with desiccants.
  • Long-term : -20°C under nitrogen. Stability studies using accelerated degradation (40°C/75% RH) show <5% decomposition over 30 days, monitored by HPLC .

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